molecular formula C9H15NO B2869165 [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine CAS No. 2138192-35-3

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine

Cat. No.: B2869165
CAS No.: 2138192-35-3
M. Wt: 153.225
InChI Key: KXBBMQOOAGWCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C9H15NO. It is a derivative of cyclopropylmethanamine, featuring a cyclopropyl group attached to a methanamine moiety, and a dihydro-2H-pyran-4-yl group. This compound is of interest in various scientific research applications due to its unique structure and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine typically involves the following steps:

  • Cyclopropanation: : The starting material, a suitable cyclopropyl precursor, undergoes cyclopropanation to form the cyclopropyl group.

  • Formation of the Dihydro-2H-pyran-4-yl Group: : This involves the reaction of the cyclopropyl group with a dihydro-2H-pyran-4-yl derivative under specific conditions.

  • Introduction of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to achieve the desired product. Large-scale production may involve the use of catalysts and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activity. It may be used as a probe to understand biological processes or as a precursor for the synthesis of biologically active molecules.

Medicine

The compound has potential applications in medicinal chemistry. It can be used to develop new drugs or as a starting material for the synthesis of pharmaceuticals.

Industry

In the chemical industry, this compound is used in the production of various chemicals and materials. Its reactivity and versatility make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethanamine: : A simpler analog without the dihydro-2H-pyran-4-yl group.

  • Dihydro-2H-pyran-4-yl derivatives: : Compounds containing the dihydro-2H-pyran-4-yl group but lacking the cyclopropylmethanamine moiety.

Uniqueness

The uniqueness of [1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine lies in its combination of the cyclopropyl group and the dihydro-2H-pyran-4-yl group, which provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1H,2-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBBMQOOAGWCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1C2(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.